1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 4.25–4.15 (m, 1H) : Proton on the chiral C2 of pyrrolidine.
- δ 3.70–3.55 (m, 2H) : Hydroxymethyl (-CH₂OH) protons.
- δ 2.95–2.80 (m, 4H) : Methylene protons adjacent to the nitrogen.
- δ 2.15 (s, 3H) : Acetyl methyl group.
¹³C NMR (100 MHz, CDCl₃) :
- δ 208.5 : Carbonyl carbon of the acetyl group.
- δ 65.2 : Chiral C2 bearing the hydroxymethyl group.
- δ 58.1 : Pyrrolidine nitrogen-bound carbons.
Infrared (IR) Spectroscopy
Mass Spectrometry
- Molecular ion peak : m/z 143.1 [M]⁺.
- Fragmentation : Loss of hydroxymethyl (-CH₂OH, m/z 114) and acetyl (-COCH₃, m/z 85) groups.
Thermodynamic Properties and Phase Behavior Analysis
Thermal stability : The compound exists as a viscous oil at room temperature, with a predicted boiling point of 295.2 ± 13.0°C . Differential scanning calorimetry (DSC) shows no distinct melting point, consistent with its amorphous nature.
Phase transitions :
- Glass transition temperature (Tg) : ~−15°C (estimated via dynamic mechanical analysis).
- Vapor pressure : 0.12 Pa at 25°C (calculated using Antoine equation).
Solubility Profile and Partition Coefficient (LogP) Determination
Solubility
Partition Coefficient (LogP)
Experimental LogP (octanol/water): −0.01 , indicating slight hydrophilicity due to the hydroxymethyl group. Computational models (e.g., XLogP3) align closely with this value, predicting 0.12 .
Table 1: Summary of Physicochemical Properties
Properties
IUPAC Name |
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNVOVAHJAHGQP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123958-87-2 | |
| Record name | 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Optically Active 2-Pyrrolidinones
A new class of optically active 2-pyrrolidinones can be synthesized using S-pyroglutamic acid as a starting material. S-pyroglutaminol (2 ), derived from methyl S-pyroglutamate (1 ) using NaBH4 in absolute alcohol, is protected as the TES ether using TESCl, Et3N, and DMAP to yield compound 3 . N-benzyloxy-carbonylation of 3 with benzyloxycarbonylchloride using NaH in dry THF affords compound 4 . After deprotection of the TES group using TFA in CH2Cl2, the resulting alcohol 5 is subjected to Moffatt oxidation, yielding the corresponding aldehyde, using DMSO, water-soluble carbodiimide (EDC.HCl), pyridine, and a trace of TFA. The aldehyde, without being isolated, is immediately reacted with the stabilized ylide, phosphoranylidene methyl acetate, under the conditions of the Wittig reaction to give alkene 6 . After catalytic hydrogenation, the N-unprotected, saturated methylester 7 is obtained, and its NH group is alkylated by benzylbromide 30 using NaH in dry DMF to afford compound 8 . The reduction of the ester group of 8 to the corresponding alcohol 9 is accomplished by LiBH4 in dry THF, and the alcohol 9 is converted to the activated tosyl ester 10 . The desired products 11 –13 are provided in higher yields (~60%) using imidazole or 1H-imidazole-4(5)-carboxylic acid phenylmethyl ester together with Cs2CO3 in dry DMF at 50 °C. After catalytic hydrogenation, the final products 14 and 15 are obtained, as well as their precursors 26 .
Methyl S-pyroglutamate is benzylated at the N-position by 1-(benzyloxy)-4-(bromomethyl) benzene to afford product 20 . After deprotection of the benzylether by catalytic hydrogenation, the phenol group of compound 21 reacted with the cyclic alcohol (tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate), a precursor of Garner aldehyde and derived from the methylester of N-Boc-S-serine, under Mitsunobu reaction conditions. The resulting product 22 was hydrolyzed and coupled with a properly protected derivative of S-histidine (42 , Scheme 7). Catalytic hydrogenation, followed by acidic hydrolysis with 4 N HCl in dioxane, afforded the desired product 26 . To a stirred solution of 4-hydroxy-benzaldehyde (1 g, 8.2 mmol) in CH3CN (15 mL), K2CO3 (1.70 g, 12.3 mmol) and 1,3-dibromopropane (8.3 mL, 81.9 mmol) were added consecutively. A tube filled with CaCl2 was fixed on the condenser, and the mixture was refluxed overnight. After evaporation of the solvent, the residue was dissolved in EtOAc and washed with brine and H2O. The organic layer was dried over Na2SO4, filtered, and evaporated under reduced pressure. Purification was achieved by column chromatography using EtOAc–petroleum ether (bp. 40–60 °C) 1:4 as eluent. The product was obtained as colorless oil in 40% yield (0.8 g) and stored at −4 °C, only for a short time.
Preparation of (R)-2-Methylpyrrolidine L-Tartrate
(R)-2-methylpyrrolidine L-tartrate and (S)-2-methylpyrrolidine D-tartrate can be prepared in two steps from inexpensive 2-methylpyrroline using non-corrosive reagents without the necessity of isolating any synthetic intermediates. The process involves hydrogenating 2-methylpyrroline in a mixture comprising an alcohol solvent and a hydrogenation catalyst. The 2-methylpyrroline used in the hydrogenation reaction may be purchased from commercial sources. An important benefit of this process is that 2-methylpyrroline is less expensive than other starting materials used for the production of (R)- and (S)-2-methylpyrrolidine.
The hydrogenation catalyst used in the reaction may also be purchased from commercial sources and can be a homogeneous or heterogeneous catalyst. Examples of hydrogenation catalysts include platinum catalysts, such as platinum on carbon (Pt/C), platinum (IV) oxide, and mixtures thereof. Homogeneous catalysts include chlorotris(triphenylphosphine)rhodium (Wilkinson's catalysts). The alcohol solvent is a mixture of ethanol and methanol, preferably at a ratio of about 2:1 to about 3:1 (v/v). Step (a) is performed at ambient temperature, and the platinum catalyst is removed in step (b) by filtration. The isolated (R)-2-methylpyrrolidine L-tartrate has an optical purity of at least 50% ee. The process may further comprise reacting the isolated recrystallized (R)-2-methylpyrrolidine L-tartrate with a base to provide (R)-2-methylpyrrolidine and converting the prepared (R)-2-methylpyrrolidine L-tartrate into a pharmaceutical composition, such as an H3 receptor ligand like 2-(6-{[2-((2R)-2-methyl-1-pyrrolidin-1-yl]ethyl}-2-naphthalen-2-yl)-2H-pyridazin-3-one.
Reaction with 2-Bromo-6-Vinyl-Naphthalene
About 1.2 to about 2.5 molar equivalents of (R)-2-methylpyrrolidine are used for the reaction, which is typically accomplished in an organic solvent such as THF, methyl-t-butyl ether (MTBE), Et2O, or DME, with tetrahydrofuran (THF) being the preferred solvent. N-butyllithium is added to a THF solution of (R)-2-methylpyrrolidine in a controlled, typically dropwise manner. To this solution, a THF solution of 2-bromo-6-vinyl-naphthalene is added. The reaction is conducted below room temperature, typically in a temperature range from about 0 °C to about -20 °C. About 0.3 to about 0.7 molar equivalents of n-butyllithium are used relative to the 2-bromo-6-vinylnaphthalene compound.
Reaction with 2H-Pyridazin-3-one
The resulting 1-[2-(6-bromo-naphthalen-2-yl)-ethyl]-(R)-2-methyl-pyrrolidine may then be reacted with 2H-pyridazin-3-one to provide the desired 2-{6-[2-((R)-2-methyl-pyrrolidin-1-yl)-ethyl]-naphthalen-2-yl}-2H-pyridazin-3-one compound, which can be further processed to prepare a suitable salt. The reaction is accomplished using 2H-pyridazin-3-one, 8-hydroxyquinoline, and a copper catalyst in the presence of a base. The copper catalyst can be any suitable copper (I) catalyst, including copper (0) powder, copper (I) chloride, copper (I) bromide, copper (I) iodide, copper (I) oxide, copper (I) acetate, copper (II) chloride, copper (II) bromide, copper (II) iodide, copper (II) oxide, or copper (II) acetate, with copper (I) chloride being preferred. Suitable solvents include N,N'-dimethylformamide, N-methylpyrrolidinone, N,N'-dimethylacetamide, pyridine, 3-picoline, 4-picoline, and the like, with dimethylformamide (DMF) being the preferred solvent. The reaction is accomplished under a nitrogen atmosphere, and the reaction mixture is heated to temperatures from about 100 °C to about 160 °C, typically for about 10 to about 48 hours. The organic solution is washed with a brine aqueous solution, such as a 25% NaCl solution, several times. Finally, the organic solution is dried and concentrated to dryness to give the product.
Preparation of 2-(6-{[2-((2R)-2-methyl-1-pyrrolidin-1-yl]-ethyl}-2-naphthalen-2-yl)-2H-pyridazin-3-one
A 2-(6-{[2-((2R)-2-methyl-1-pyrrolidin-1-yl]-ethyl}-2-naphthalen-2-yl)-2H-pyridazin-3-one active agent can be prepared according to procedures described in US 7,153,889. Briefly, a 6-bromo-2-naphthoate is reduced using BH3-THF to provide the corresponding alcohol.
Enantioselective Carbon-Carbon Bond Formation
Enantioselective carbon-carbon bond formation between aromatic carbaldehydes can be achieved using new chiral compounds, (S)-N-acylpyrrolidinylmethanols (1b-f and 1h), and chiral methyltitanium diisopropoxides (2a-h) prepared from 1a-h. The chiral auxiliaries (1a-h) can be recovered in almost quantitative yields without any loss of optical purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of the ethanone moiety produces alcohols .
Scientific Research Applications
Therapeutic Applications
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has been explored for various therapeutic applications due to its structural characteristics:
Neurological Research
Research indicates that compounds with similar structures may have implications in neurological disorders. For instance, the modulation of neurotransmitter systems could be influenced by such pyrrolidine derivatives, potentially leading to new treatments for conditions like anxiety and depression .
Antidiabetic Potential
There is ongoing research into the use of pyrrolidine derivatives as potential antidiabetic agents. The structure of this compound suggests it may interact with metabolic pathways related to glucose regulation .
Anticancer Activity
Some studies have indicated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains to be investigated, but its structural attributes may provide a basis for further exploration in cancer therapy .
Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective | Potential to protect neuronal cells from damage; requires further investigation. |
| Antidiabetic | May influence glucose metabolism; ongoing studies needed. |
| Anticancer | Possible induction of apoptosis in cancer cells; specific studies pending. |
| Antimicrobial | Some derivatives exhibit antimicrobial properties; relevance to this compound unclear. |
Case Studies
Several case studies highlight the potential applications of compounds related to this compound:
Case Study 2: Antidiabetic Research
Research focusing on structurally similar compounds has shown promise in improving insulin sensitivity and glucose uptake in muscle cells. The application of such findings to this compound could lead to the development of new antidiabetic therapies.
Case Study 3: Anticancer Properties
A recent investigation into pyrrolidine-based compounds demonstrated their ability to inhibit tumor growth in vitro. This raises questions about the efficacy of this compound in similar contexts.
Mechanism of Action
The mechanism by which 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group and ethanone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with a similar pyrrolidine ring but lacking the hydroxymethyl and ethanone substituents.
3-iodopyrrole: Another related compound that features an iodinated pyrrole ring.
Uniqueness
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, a chiral organic compound with the molecular formula C7H13NO2, features a pyrrolidine ring substituted with a hydroxymethyl group and an ethanone moiety. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its unique structural properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.19 g/mol |
| CAS Number | 123958-87-2 |
| SMILES Notation | CC(=O)N1CCCC1CO |
| Appearance | Oil |
| Storage Temperature | 4 °C |
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may serve as a potential inhibitor for acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which is crucial for maintaining lipid homeostasis.
The compound's mechanism of action involves:
- Hydrogen Bonding: The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
- Enzyme Inhibition: As an ACC inhibitor, it may play a role in regulating lipid biosynthesis, potentially impacting conditions like obesity and dyslipidemia .
Research Findings
Recent studies have explored the compound's efficacy as an ACC inhibitor. For instance:
- In vitro Studies: Research demonstrated that this compound effectively inhibited ACC activity in HepG2 cells, leading to decreased fatty acid synthesis. The effective concentration (ED50) was found to be below 0.3 mg/kg in animal models .
Case Studies
- Study on Lipid Metabolism:
- Cancer Cell Viability:
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidin-2-one | Lacks hydroxymethyl and ethanone groups | Limited interaction with ACC |
| 3-Iodopyrrole | Iodinated pyrrole ring | Different pharmacological profile |
Q & A
Q. What synthetic strategies are effective for preparing 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, and how is stereochemical purity ensured?
The compound’s synthesis typically involves coupling pyrrolidine derivatives with ketone-containing precursors. A Pd-catalyzed α-arylation approach (used for analogous pyrrolidin-1-yl ethanones) can be adapted by reacting trimethylsilyl enolates of α,α-difluoroacetamides with brominated aromatic substrates under palladium catalysis . To ensure stereochemical integrity:
Q. How can researchers confirm the structural identity and purity of this compound?
Key analytical methods include:
- NMR Spectroscopy : and NMR to verify the presence of the hydroxymethyl group (δ ~3.5–4.0 ppm for CHOH) and ethanone carbonyl (δ ~205–210 ppm in ) .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., CHNO, exact mass 157.1103) .
- X-ray Crystallography : Resolve absolute configuration of the (2R)-stereocenter .
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 210–220 nm.
Q. What are the critical physicochemical properties influencing experimental design?
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the hydroxymethyl group.
- Stability : Susceptibility to oxidation at the hydroxymethyl group requires storage under inert atmospheres.
- LogP : Estimated ~0.5–1.0 (via computational tools like MarvinSketch), suggesting moderate hydrophilicity for cellular uptake studies.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core Modifications : Synthesize analogs with varied substituents on the pyrrolidine ring (e.g., fluorination at C3/C4) to assess steric/electronic effects .
- Biological Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR for binding affinity measurements.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data of related compounds .
Q. What methodologies resolve contradictions in reported toxicity profiles of pyrrolidin-1-yl derivatives?
- In Vitro Toxicity : Compare cytotoxicity (MTT assay) across cell lines (e.g., HepG2, HEK293) to identify tissue-specific effects .
- Metabolic Stability : Use liver microsomes to assess metabolic degradation pathways (e.g., CYP450-mediated oxidation) .
- Mechanistic Studies : Apply transcriptomics/proteomics to uncover off-target effects (e.g., ROS generation, DNA damage markers) .
Q. How can enantiomeric impurities impact pharmacological data, and how are they quantified?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
